NS1643

Descripción general

Descripción

Ha sido ampliamente estudiado por sus efectos en varios canales de potasio, incluyendo Kv11.1, Kv11.2 y Kv11.3 . Este compuesto es particularmente significativo en el campo de la electrofisiología y la farmacología debido a su capacidad para modular la actividad de los canales iónicos.

Aplicaciones Científicas De Investigación

NS1643 tiene una amplia gama de aplicaciones en la investigación científica:

Electrofisiología: Se utiliza para estudiar la activación y modulación de los canales de potasio hERG, que son cruciales para la repolarización del potencial de acción cardíaco.

Farmacología: this compound se emplea en el desarrollo de fármacos antiarrítmicos debido a su capacidad para mejorar la actividad del canal hERG.

Investigación del cáncer: Los estudios han demostrado que this compound puede inhibir la migración e invasión de las células de cáncer de mama, convirtiéndolo en un posible candidato para la terapia del cáncer.

Neurociencia: Se ha encontrado que mejora los canales KCNQ asociados a la epilepsia, proporcionando información sobre el tratamiento de la epilepsia.

Mecanismo De Acción

NS1643 ejerce sus efectos uniéndose a sitios específicos en los canales de potasio hERG, lo que lleva a un cambio en la dependencia del voltaje de la activación y la inactivación. Esto da como resultado un aumento en la corriente de potasio hacia afuera, lo que ayuda a estabilizar el potencial de acción cardíaco . El compuesto también afecta la cinética de la compuerta de los canales, acelerando la activación y ralentizando la desactivación .

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

NS1643 is known to interact with hERG K+ channels, specifically the Kv11.1, Kv11.2, and Kv11.3 channels . It potentiates the neuronal KCNQ2, KCNQ4, and KCNQ2/Q3 channels but not the cardiac KCNQ1 . The effects of this compound on these channels include left shifting of voltage for reaching 50% of the maximum conductance and slowing of deactivation .

Cellular Effects

This compound has been shown to have significant effects on various types of cells, particularly cancer cells. In triple-negative breast cancer (TNBC) mouse models, this compound inhibits the growth of breast cancer tumors . It also inhibits cell migration and invasion of breast cancer cells . Furthermore, it has been found to reduce the metastatic spread of breast tumors in vivo by inhibiting cell motility, reprogramming epithelial–mesenchymal transition via attenuation of Wnt/β-catenin signaling, and suppressing cancer cell stemness .

Molecular Mechanism

This compound exerts its effects at the molecular level through its interactions with hERG K+ channels. It acts as a partial agonist of these channels, influencing their activation and deactivation kinetics . At higher concentrations, this compound induces less current increase, reverses the left shift in the voltage dependence of activation, and decreases the voltage sensitivity of activation along with a slowing of Kv11.3 channel activation .

Temporal Effects in Laboratory Settings

The effects of this compound have been observed to change over time in laboratory settings. For instance, the left shift in the voltage dependence of activation induced by this compound further increases with higher drug concentration, needs more time to develop, and exhibits use dependence .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For example, in NSG mice with human-derived TNBC tumor xenografts, a dosage of 6 mg/kg of this compound administered via intraperitoneal injection twice per week significantly reduced tumor growth .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: NS1643 se sintetiza mediante un proceso de síntesis orgánica de varios pasos. Los pasos clave incluyen la reacción de 2-hidroxi-5-trifluorometil-anilina con fosgeno para formar el isocianato correspondiente, que luego se hace reaccionar con otro equivalente de 2-hidroxi-5-trifluorometil-anilina para producir el producto final .

Métodos de producción industrial: Si bien los métodos específicos de producción industrial para this compound no están ampliamente documentados, la síntesis generalmente sigue los principios de la síntesis orgánica a gran escala, asegurando una alta pureza y rendimiento. El compuesto se purifica normalmente utilizando cromatografía líquida de alta resolución (HPLC) para alcanzar una pureza ≥98% .

Análisis De Reacciones Químicas

Tipos de reacciones: NS1643 principalmente experimenta reacciones de sustitución debido a la presencia de grupos funcionales reactivos como los grupos hidroxilo y trifluorometilo. También puede participar en enlaces de hidrógeno y otras interacciones no covalentes .

Reactivos y condiciones comunes:

Reactivos: Fosgeno, 2-hidroxi-5-trifluorometil-anilina.

Productos principales: El producto principal de la síntesis es el propio this compound, con una alta pureza lograda a través de la purificación por HPLC .

Comparación Con Compuestos Similares

NS1643 es único entre los activadores de hERG debido a sus efectos distintos en los diferentes miembros de la familia Kv11. Si bien otros activadores como ztz240 y E-4031 también se dirigen a los canales hERG, this compound ha demostrado tener un efecto más pronunciado en los canales Kv11.3 . Además, la capacidad de this compound para mejorar los canales KCNQ lo diferencia de otros activadores de hERG .

Compuestos similares:

- ztz240

- E-4031

- CB-DMB

- FH535

Las propiedades únicas de this compound y su amplia gama de aplicaciones lo convierten en una herramienta valiosa tanto en la investigación científica básica como aplicada.

Propiedades

IUPAC Name |

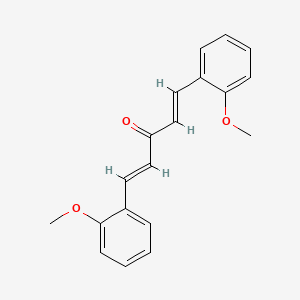

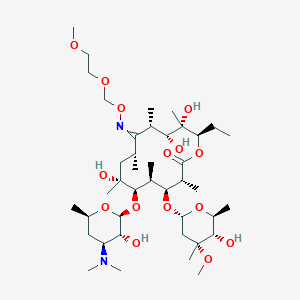

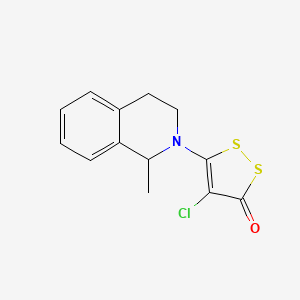

1,3-bis[2-hydroxy-5-(trifluoromethyl)phenyl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10F6N2O3/c16-14(17,18)7-1-3-11(24)9(5-7)22-13(26)23-10-6-8(15(19,20)21)2-4-12(10)25/h1-6,24-25H,(H2,22,23,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJFVQMRYJZHGME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)NC(=O)NC2=C(C=CC(=C2)C(F)(F)F)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10F6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00436481 | |

| Record name | N,N'-Bis[2-hydroxy-5-(trifluoromethyl)phenyl]urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00436481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

448895-37-2 | |

| Record name | NS-1643 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0448895372 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N'-Bis[2-hydroxy-5-(trifluoromethyl)phenyl]urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00436481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NS1643 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NS-1643 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0I579CNG0I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: NS1643 primarily acts as a potent activator of the hERG1 potassium channel, a protein crucial for regulating cardiac action potential duration. It achieves this by binding to a pocket near the extracellular ends of the S5/S6 segments of two adjacent hERG1 channel subunits. This binding leads to a shift in the voltage-dependence of inactivation to more positive potentials, effectively enhancing hERG1 currents. The downstream effects of this activation include:

- Shortened action potential duration: This is a direct consequence of increased hERG1 currents leading to faster repolarization.

- Suppression of arrhythmias: By enhancing repolarization, this compound can counteract the effects of factors that prolong the QT interval and increase the risk of arrhythmias.

- Modulation of cellular processes: Research indicates that this compound can influence cellular processes such as autophagy, senescence, and epithelial-mesenchymal transition (EMT) in certain cancer cells.

ANone: this compound, also known as 1,3-Bis(2-hydroxy-5-(trifluoromethyl)phenyl)urea, is a diphenylurea compound. Unfortunately, specific spectroscopic data isn't readily available in the provided research papers.

ANone: The provided research papers primarily focus on the pharmacological aspects of this compound and don't delve into its material compatibility or stability under various conditions outside of a biological context.

ANone: this compound is primarily recognized for its interaction with ion channels and its role as a pharmacological tool compound. The provided research papers don't indicate any catalytic properties or applications outside of its pharmacological activity.

ANone: Yes, computational methods have been employed to understand this compound's mechanism of action.

- In silico docking: This technique helped predict potential binding sites of this compound on the hERG1 channel, guiding further mutagenesis studies.

- Kinetic modeling: This approach, combined with electrophysiological data, provided insights into how this compound alters the gating kinetics of hERG1 channels.

ANone: Research has identified key structural features influencing this compound's activity:

- Trifluoromethyl groups: These substituents contribute to potency, possibly through interactions within the binding site.

- Mutations in hERG1: Specific mutations can alter this compound sensitivity, highlighting important residues for binding and/or modulating the drug's effect.

- Analog development: Studies exploring this compound analogs can provide further insights into the SAR and help optimize its pharmacological properties.

ANone: The provided research papers primarily focus on the compound's mechanism of action and its effects on various biological systems. Information regarding SHE regulations and compliance is not discussed in these papers.

ANone: While the research primarily focuses on this compound's electrophysiological effects, some information on its PK/PD can be gleaned:

- Route of administration: Studies have used intravenous infusion and intraperitoneal injections of this compound.

- Effective concentrations: Effects on hERG1 are observed in the micromolar range, with reported EC50 values varying depending on the experimental system.

- Duration of action: The effects of this compound appear to be reversible, with action potential duration returning to baseline upon washout.

ANone: this compound has demonstrated efficacy in both in vitro and in vivo models:

- In vitro: Increased hERG current in heterologous expression systems (Xenopus oocytes, HEK293 cells) and native cardiomyocytes.

- In vivo: Shortened QT intervals and suppression of arrhythmias in rabbit models of acquired long QT syndrome. Effects on pain responses in mouse models, likely through modulation of voltage-gated sodium channels.

ANone: While the focus of the provided papers is primarily on the electrophysiological effects and potential therapeutic applications of this compound, limited information on its toxicology is available.

- Cardiac effects: One study noted a decrease in dp/dt (a measure of cardiac contractility) in rabbits treated with this compound, suggesting potential negative inotropic effects.

- Arrhythmia risk: Excessive shortening of action potential duration, particularly at high concentrations of this compound, can increase the risk of arrhythmias.

ANone: The provided research papers primarily focus on characterizing the pharmacological effects of this compound and do not delve into specific drug delivery or targeting strategies.

A: The research primarily focuses on the electrophysiological effects of this compound. While some electrocardiogram parameters like JT peak interval and JT area have been explored as potential biomarkers for arrhythmia risk with QT-shortening agents, they are not specific to this compound. Further research is needed to identify specific biomarkers for this compound efficacy or adverse effects.

ANone: The provided research papers primarily focus on the compound's biological activity and do not discuss its environmental impact or degradation pathways.

ANone: The provided research papers do not offer detailed information on dissolution, solubility, analytical method validation, quality control, immunogenicity, drug-transporter interactions, drug-metabolizing enzyme interactions, biocompatibility, biodegradability, alternatives and substitutes, recycling, research infrastructure, or historical context related to this compound.

ANone: The discovery and characterization of this compound as a hERG1 activator represents a significant milestone in the field of cardiac electrophysiology. Its identification as a potential therapeutic agent for long QT syndrome and other cardiac arrhythmias has spurred research into hERG activators as a new class of antiarrhythmic drugs.

A: this compound research demonstrates cross-disciplinary synergy between pharmacology, electrophysiology, and computational modeling. Its effects on cancer cells have sparked interest in exploring its potential as an anti-cancer agent, highlighting its relevance across different fields of biomedical research.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

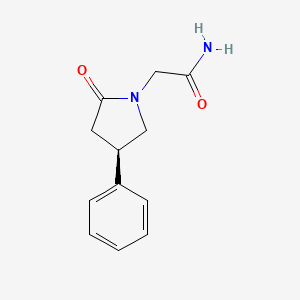

![7-butyl-6-(4-methoxyphenyl)-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B1680015.png)

![N,N-dimethyl-10-[3-(4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-8-yl)propyl]phenothiazine-2-sulfonamide](/img/structure/B1680016.png)

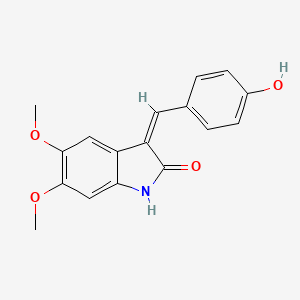

![(2R,4S)-4-amino-2-[[(2S)-2-[[(2S)-2-amino-2-(3,5-dihydroxyphenyl)acetyl]amino]-4-methylpentanoyl]-[(2S)-2-[(3-amino-2-oxo-4-phenylbutanoyl)amino]-3-methylbutanoyl]amino]-5-methyl-3-oxo-2-propan-2-ylhexanoic acid](/img/structure/B1680028.png)